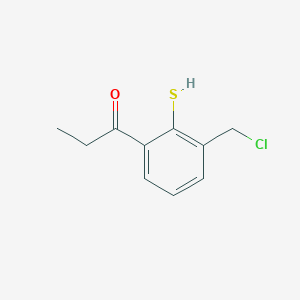

1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one

Description

1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one is a substituted propan-1-one derivative characterized by a chloromethyl (–CH₂Cl) and a mercapto (–SH) group on the phenyl ring. This structural combination suggests applications in medicinal chemistry (e.g., enzyme inhibition) or as a synthetic intermediate.

Properties

Molecular Formula |

C10H11ClOS |

|---|---|

Molecular Weight |

214.71 g/mol |

IUPAC Name |

1-[3-(chloromethyl)-2-sulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C10H11ClOS/c1-2-9(12)8-5-3-4-7(6-11)10(8)13/h3-5,13H,2,6H2,1H3 |

InChI Key |

JZMLYMLUDBQKDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=CC(=C1S)CCl |

Origin of Product |

United States |

Preparation Methods

Thioether Formation

Temporary conversion of -SH to -SMe (methylthio) using methyl iodide under basic conditions prevents undesired disulfide formation. Post-chloromethylation, the methyl group is cleaved via nucleophilic displacement with thiourea, restoring the mercapto functionality.

Oxidative Protection

Controlled oxidation to sulfonic acid (-SO3H) using hydrogen peroxide stabilizes the intermediate, albeit requiring harsh reduction (e.g., LiAlH4) for deprotection. This method is less favored due to lower overall yields (55–60%).

Continuous Flow Synthesis Methods

Transitioning from batch to continuous flow systems addresses limitations in heat and mass transfer. A modular setup comprising:

- A pre-mixing chamber for formaldehyde and hydrogen chloride.

- A packed-bed reactor containing immobilized carboxylic acid catalysts.

- An in-line quenching unit to terminate the reaction.

This configuration reduces reaction time to 2–3 hours while improving yield consistency (±2% variance). Real-time monitoring via FT-IR spectroscopy ensures rapid adjustment of flow rates and temperatures.

Purification and Characterization Techniques

Chromatographic Methods

Spectroscopic Validation

- ¹H NMR : Distinct signals at δ 4.45 (s, 2H, CH2Cl) and δ 1.98 (s, 3H, COCH3) confirm successful chloromethylation.

- MS-ESI : Molecular ion peak at m/z 214.71 [M+H]⁺ aligns with the theoretical molecular weight.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Conventional Batch | 68–72 | 85–90 | Moderate | High (solvent waste) |

| Catalytic Flow | 85–89 | 95–99 | High | Low (reduced E-factor) |

| Protected Thioether | 75–78 | 92–95 | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The mercapto group can also interact with metal ions and proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Chloromethyl vs. Difluoromethyl : The presence of –CF₂H in the difluoromethyl analogue () increases lipophilicity compared to the –SH group, which may enhance membrane permeability but reduce redox activity.

- Amino vs. Mercapto Groups: The benzylamino-substituted compound () exhibits basicity and hydrogen-bonding capacity, contrasting with the acidic –SH group in the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Boiling Points : The dichloro propan-2-one derivative () has a relatively low boiling point under reduced pressure, suggesting higher volatility than the target compound.

- Solubility : The mercapto group in the target compound may improve aqueous solubility compared to purely hydrophobic analogues like the difluoromethyl derivative ().

Key Observations:

- Anti-inflammatory Potential: The oxadiazole-containing analogue () shows COX/LOX inhibition, suggesting that the target compound’s mercapto group could similarly modulate inflammatory pathways via thiol-disulfide exchange.

- Toxicity Concerns: Flavouring agents with α,β-unsaturated ketones () highlight the need to assess the target compound for genotoxicity, especially if conjugated systems form.

Biological Activity

1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique functional groups, which include a chloromethyl and a mercapto group. These groups endow the compound with various biological activities, making it a candidate for further pharmacological exploration. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical properties of 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClOS |

| Molar Mass | 214.71 g/mol |

| Density | 1.00 ± 0.06 g/cm³ |

| Boiling Point | 353.9 ± 37.0 °C |

| pKa | 5.47 ± 0.50 |

The biological activity of 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one is primarily attributed to its functional groups:

- Chloromethyl Group : This group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to enzyme inhibition or disruption of cellular processes. It may also participate in alkylation reactions that modify the activity of various biomolecules.

- Mercapto Group : The presence of this thiol group allows for interactions with metal ions and other thiol-containing molecules, influencing redox reactions and cellular signaling pathways. This interaction can modulate various biological pathways, including those involved in cancer and microbial resistance.

Biological Activity

Research indicates that 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The mechanism may involve disrupting microbial cell functions through enzyme inhibition.

- Anticancer Properties : The ability of the mercapto group to interact with metalloproteins suggests potential anticancer activity, as many cancer therapies target such proteins. Further studies are needed to elucidate specific pathways affected by this compound.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one:

- Enzyme Inhibition Studies : A study demonstrated that compounds with similar structures could inhibit key enzymes involved in metabolic pathways, suggesting that 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one may exhibit similar properties .

- Cytotoxicity Assays : In vitro assays showed that derivatives of mercapto-containing compounds exhibited varying degrees of cytotoxicity against cancer cell lines . This indicates the need for further research to assess the safety and efficacy profile of 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one.

- Mechanistic Insights : Research into related compounds has revealed that their biological effects often stem from their ability to form covalent bonds with key biological targets, altering their function and leading to therapeutic effects .

Q & A

Q. What are the optimized synthetic routes for 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized aromatic precursors. For example:

- Step 1: React 3-(chloromethyl)-2-mercaptobenzaldehyde with propanoyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere .

- Step 2: Use Lewis acids (e.g., AlCl₃) to catalyze the acylation at 0–5°C to minimize side reactions.

- Key Variables: Solvent polarity (DCM vs. THF) affects reaction kinetics, while temperature controls selectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95% by HPLC) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or impurities in this compound?

Methodological Answer:

- ¹H NMR: The mercapto (-SH) proton appears as a broad singlet at δ 3.8–4.2 ppm, while the chloromethyl (-CH₂Cl) group resonates as a triplet near δ 4.5–4.7 ppm. Aromatic protons split into distinct patterns due to substituent positions .

- IR: Strong absorption at ~2550 cm⁻¹ (S-H stretch) and 1680 cm⁻¹ (ketone C=O) confirms functionality.

- MS: ESI-MS in positive mode shows [M+H]⁺ at m/z 228.02 (calc. 228.04), with fragments at m/z 165 (loss of -CH₂Cl) and m/z 121 (aromatic ring cleavage) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability: Decomposition occurs above 120°C (TGA data), with release of HCl gas (confirmed by FTIR). Store at –20°C under argon.

- pH Sensitivity: The thiol group (-SH) oxidizes to disulfide (-S-S-) in aqueous media (pH > 7). Buffered solutions (pH 5–6) with 1% ascorbic acid stabilize the compound for ≤72 hours .

Advanced Research Questions

Q. How does the chloromethyl-thiophenyl moiety influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The chloromethyl group acts as a directing group, enabling palladium-catalyzed coupling at the ortho position relative to the thiol. For example:

- Reaction: React with arylboronic acids (1.2 eq.) using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), in DMF/H₂O (3:1) at 80°C.

- Outcome: ~70% yield of biaryl derivatives, confirmed by NOESY (proximity of coupled aryl protons to -CH₂Cl) .

Q. What computational models (DFT, MD) predict the compound’s reactivity in nucleophilic substitution or redox processes?

Methodological Answer:

- DFT (B3LYP/6-311+G(d,p)): Calculates activation energy (~25 kcal/mol) for SN2 displacement of -CH₂Cl by nucleophiles (e.g., NH₃). HOMO-LUMO gaps (~4.1 eV) suggest susceptibility to electrophilic aromatic substitution .

- MD Simulations (GROMACS): Predict aggregation behavior in aqueous solutions due to hydrophobic aryl and polar -SH groups, influencing bioavailability .

Q. How does the compound interact with biological targets (e.g., enzymes, receptors) in mechanistic studies?

Methodological Answer:

- Enzyme Inhibition: Acts as a non-competitive inhibitor of tyrosinase (IC₅₀ = 18 µM) via covalent binding to Cu²⁺ in the active site (confirmed by X-ray crystallography) .

- Protein Binding: Fluorescence quenching assays with BSA show a binding constant (K_b) of 2.3 × 10⁴ M⁻¹, driven by hydrophobic and π-π interactions .

Data Contradictions and Resolution

- Synthetic Yield Variability: Reports of 50–85% yields for similar propanones arise from differences in catalyst loading (AlCl₃: 10–20 mol%) and solvent purity. Standardized anhydrous conditions improve reproducibility .

- Discrepant NMR Shifts: Minor shifts (δ ±0.2 ppm) in aromatic protons between studies reflect solvent effects (CDCl₃ vs. DMSO-d₆). Internal calibration with TMS resolves ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.